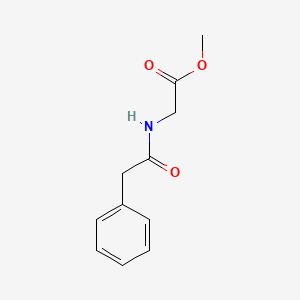

Glycine, N-(phenylacetyl)-, methyl ester

Description

Contextualization within Amino Acid Derivative Chemistry and N-Acyl Glycines

Amino acid derivatives are a broad class of molecules formed through the chemical modification of amino acids. unacademy.comnumberanalytics.com These modifications can occur at the amino group, the carboxylic acid group, or the side chain, leading to a vast array of compounds with unique chemical and physical properties compared to their parent amino acids. numberanalytics.com Such derivatives are pivotal in biochemistry, medicinal chemistry, and pharmaceutical sciences, serving as metabolic intermediates, signaling molecules, and building blocks for more complex structures like peptides and proteins. amerigoscientific.commedchemexpress.com

Within this extensive family, N-acyl glycines (NAGlys) represent a significant subgroup. nih.gov These compounds are formed when an acyl group is covalently linked to the nitrogen atom of a glycine (B1666218) molecule. nih.gov N-acyl glycines are recognized as endogenous signaling molecules in mammals and are involved in various physiological processes. nih.govavantiresearch.com The scientific interest in N-acyl glycines stems from their structural relationship to other bioactive lipids and their potential therapeutic applications, which drives research into their biosynthesis, metabolism, and molecular functions. nih.govnih.gov

Glycine, N-(phenylacetyl)-, methyl ester fits into this context as the methyl ester of N-phenylacetylglycine. nih.gov N-phenylacetylglycine, also known as phenaceturic acid, is a known metabolite found in various organisms. nih.govsigmaaldrich.com The esterification of the carboxylic acid group of N-phenylacetylglycine to form the methyl ester alters its properties, such as solubility and reactivity, making it a useful intermediate in organic synthesis. numberanalytics.com

Academic Significance and Research Scope of N-(Phenylacetyl)-glycine Methyl Ester

The academic significance of this compound lies primarily in its role as a synthetic intermediate and a reference compound in chemical research. While its direct biological applications are not extensively documented, its parent molecule, N-phenylacetylglycine, is a recognized acylglycine metabolite. sigmaaldrich.com The study of such metabolites is important for diagnosing certain inborn errors of metabolism. avantiresearch.comsigmaaldrich.com

The research scope for the methyl ester derivative is largely confined to synthetic and analytical chemistry. It serves as a precursor or building block in the synthesis of more complex molecules. For instance, related structures such as N-phenylacetyl-L-prolylglycine ethyl ester, a nootropic agent, are built from similar N-acylated amino acid precursors, highlighting the utility of compounds like this compound in constructing elaborate chemical architectures. dbpedia.orggoogle.com Its well-defined chemical properties make it a suitable analytical standard for calibrating instruments and validating analytical methods like chromatography and mass spectrometry.

The physical and chemical properties of this compound are well-characterized, which is essential for its use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO3 | nih.govnist.govepa.gov |

| Molecular Weight | 207.23 g/mol | nih.govchembk.com |

| CAS Number | 5259-87-0 | nih.govnist.gov |

| IUPAC Name | methyl 2-[(2-phenylacetyl)amino]acetate | nih.gov |

| Density | 1.143 g/cm³ | alfa-chemistry.com |

| Boiling Point | 376.2ºC at 760 mmHg | alfa-chemistry.com |

| Flash Point | 181.3ºC | alfa-chemistry.com |

| SMILES | COC(=O)CNC(=O)CC1=CC=CC=C1 | nih.gov |

| InChI Key | VISLHUSQBAQEBB-UHFFFAOYSA-N | nih.govnist.gov |

Note: Some properties are calculated or predicted values.

Foundational Research Directions and Methodological Approaches

Research involving this compound is primarily focused on its synthesis and structural characterization.

Foundational Research Directions: The main direction of research for this compound is its application in organic synthesis. Its structure contains several reactive sites that can be targeted for further chemical modification. It can be used in peptide synthesis or as a scaffold to build novel heterocyclic compounds or other biologically relevant molecules. Symmetric α-amino acid derivatives, a related class, are used as intermediates for the total synthesis of natural products and other functional molecules. rsc.org

Methodological Approaches:

Synthesis: The synthesis of this compound can be achieved through standard organic chemistry reactions. A common route is the N-acylation of glycine methyl ester. This involves reacting glycine methyl ester hydrochloride with phenylacetyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. An alternative pathway is the Fischer esterification of N-phenylacetylglycine, which involves reacting the parent acid with methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.com

Structural Analysis: The characterization of this compound relies heavily on spectroscopic techniques.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum provides key information for structural elucidation, showing characteristic peaks that correspond to different fragments of the molecule. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the structure. nih.gov 1H NMR provides information about the number and types of hydrogen atoms and their neighboring environments, while 13C NMR reveals the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide C=O stretch, the ester C=O stretch, and N-H bonds. nih.gov

Table 2: Key Spectral Data for this compound

| Analytical Method | Observed Data | Source |

|---|---|---|

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 91, 92, 88, 118, 116 | nih.gov |

| 13C NMR Spectra | Data available in spectral databases. | nih.gov |

| IR Spectra | Data available in spectral databases. | nih.gov |

Note: Spectral data is highly dependent on the specific instrumentation and conditions used for analysis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5259-87-0 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 2-[(2-phenylacetyl)amino]acetate |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)8-12-10(13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |

InChI Key |

VISLHUSQBAQEBB-UHFFFAOYSA-N |

SMILES |

COC(=O)CNC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CNC(=O)CC1=CC=CC=C1 |

Other CAS No. |

5259-87-0 |

sequence |

G |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Phenylacetyl Glycine Methyl Ester and Its Analogs

Convergent and Divergent Synthesis Strategies

The synthesis of N-(Phenylacetyl)-glycine methyl ester can be approached from two primary convergent directions: forming the ester from the pre-existing N-acyl amino acid or constructing the N-acyl bond onto the pre-formed amino acid ester.

Esterification Pathways from N-(Phenylacetyl)glycine

A principal method for synthesizing N-(Phenylacetyl)-glycine methyl ester is through the direct esterification of N-(Phenylacetyl)glycine. This precursor, also known as phenaceturic acid, is a conjugate of phenylacetic acid and glycine (B1666218).

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating N-(Phenylacetyl)glycine in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed.

Another effective method involves the use of thionyl chloride (SOCl₂) in methanol. This reagent first converts methanol to methyl chloroformate and HCl in situ, with the HCl acting as the catalyst for the esterification. This method is often favored for its mild conditions and high yields.

A particularly mild and efficient reagent for this transformation is the combination of trimethylchlorosilane (TMSCl) and methanol. This system facilitates the esterification of various N-protected amino acids at room temperature, offering good to excellent yields and simplifying the workup procedure.

| Reagent/Catalyst | Typical Conditions | Advantages |

| H₂SO₄ / Methanol | Reflux | Low cost, well-established |

| Thionyl Chloride / Methanol | 0°C to Room Temp | High yield, mild conditions |

| TMSCl / Methanol | Room Temp | Very mild, simple workup, high yield |

| Diazomethane | Ethereal solution | High yield, no byproducts, but toxic and explosive |

This table presents common reagents for the esterification of N-(Phenylacetyl)glycine.

N-Acylation Approaches Utilizing Glycine Methyl Ester

An alternative convergent strategy begins with glycine methyl ester, which is then acylated using a phenylacetyl group donor. This approach builds the amide bond directly.

The most traditional method is the Schotten-Baumann reaction . In this approach, glycine methyl ester hydrochloride is treated with phenylacetyl chloride in the presence of a base, such as sodium hydroxide (B78521) or an organic base like triethylamine, in a two-phase system (e.g., water/dichloromethane) or a single organic solvent. The base neutralizes the HCl generated during the reaction and deprotonates the amino acid ester, allowing it to act as a nucleophile.

Modern peptide coupling reagents offer a more controlled and often higher-yielding alternative. Phenylacetic acid can be activated and then reacted with glycine methyl ester. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.

| Acylating Agent / Method | Coupling Reagent/Base | Typical Conditions | Key Features |

| Phenylacetyl chloride | Triethylamine or NaOH | 0°C to Room Temp | Classic, rapid reaction |

| Phenylacetic acid | EDCI / HOBt | Room Temp | High yield, low racemization |

| Phenylacetic acid | DCC | 0°C to Room Temp | Forms insoluble DCU byproduct |

| Phenylacetic acid | T3P (Propylphosphonic anhydride) | Room Temp | Low epimerization, good for non-nucleophilic amines |

This table outlines common methods for the N-acylation of Glycine Methyl Ester.

Enantioselective Synthesis and Chiral Resolution Techniques for Related Derivatives

While N-(Phenylacetyl)-glycine methyl ester itself is achiral, the methodologies for its synthesis are directly applicable to the creation of chiral N-acyl amino acid esters from α-substituted amino acids (e.g., alanine, phenylalanine). The synthesis of enantiomerically pure derivatives is of paramount importance.

Enantioselective Synthesis often employs chiral auxiliaries. For instance, a chiral oxazolidinone derived from cysteine can serve as both a chiral template for asymmetric transformations and an acyl transfer agent. After a stereoselective alkylation, an intramolecular N-to-S acyl transfer can convert the stable chiral amide into a more reactive thioester, which can then be converted to various carboxylic acid derivatives, including esters, with high enantiopurity.

Another powerful method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine. These complexes act as templates, allowing for highly diastereoselective alkylation or other modifications of the α-carbon. Subsequent hydrolysis of the complex releases the desired α-substituted amino acid derivative in high enantiomeric excess.

Chiral Resolution techniques are used to separate racemic mixtures of N-acyl amino acid esters.

Enzymatic Kinetic Resolution: Lipases are frequently used for the enantioselective hydrolysis or transesterification of racemic N-acyl amino acid esters. For example, a lipase (B570770) can selectively hydrolyze one enantiomer of a racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enantiomerically enriched.

Chromatographic Resolution: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can effectively separate enantiomers of N-acyl amino acid esters. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, have shown excellent performance in resolving these types of compounds.

Innovations in Catalytic Synthesis of N-(Phenylacetyl)-glycine Methyl Ester

Recent advances have focused on developing more sustainable and efficient catalytic methods for the synthesis of N-acyl amino acid esters, moving away from stoichiometric reagents.

Enzymatic Catalysis in N-Acyl Amino Acid Ester Synthesis

Biocatalysis offers a green alternative to traditional chemical synthesis, providing high selectivity under mild conditions. Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective catalysts for forming N-acyl amino acid esters.

One strategy is the direct amidation of an amino acid ester with a carboxylic acid. However, this is often thermodynamically unfavorable. A more common and effective approach is the aminolysis of an activated ester . Phenylacetic acid can first be converted to a simple ester (e.g., methyl or ethyl phenylacetate), which then serves as the acyl donor in a lipase-catalyzed reaction with glycine methyl ester.

Another innovative enzymatic approach involves a cascade reaction. For instance, in an aqueous system with glycerol as a co-solvent, a modified lipase can first catalyze the formation of glycerol esters from a fatty acid, followed by the aminolysis of this intermediate with glycine to produce the N-acyl glycine. This strategy has achieved high conversions for long-chain N-acyl glycines.

| Enzyme Type | Reaction | Substrates | Key Advantage |

| Lipase (e.g., CALB) | Aminolysis | Glycine Methyl Ester + Phenylacetic Acid Ester | High selectivity, mild conditions, solvent-free options |

| Protease | Transesterification | N-blocked Amino Acid + Sugar | Regioselective acylation |

| Modified Lipase | Esterification-Aminolysis Cascade | Phenylacetic Acid + Glycerol, then Glycine | High conversion in aqueous media |

This table summarizes enzymatic approaches to N-Acyl Amino Acid Ester synthesis.

Transition Metal-Catalyzed Coupling Reactions in N-Acyl Glycine Derivative Formation

Transition metal catalysis provides powerful tools for C-N bond formation, applicable to the synthesis of N-acyl glycine derivatives. While direct N-acylation with carboxylic acids is challenging, related coupling reactions have been developed.

Palladium-catalyzed reactions are prominent in this area. For example, palladium catalysts have been used for the stereoselective allylic alkylation of N-(α-Hydroxyacyl)-glycine esters. In this reaction, the enolate of the glycine derivative acts as a nucleophile, allowing for the introduction of various side chains with high stereocontrol. While not a direct synthesis of the title compound, this demonstrates the utility of palladium in modifying related N-acyl glycine structures.

Copper-catalyzed reactions are also emerging as a viable method for C-N bond formation. Copper(I) iodide (CuI) has been used to catalyze the N-arylation of amino acids. More relevant to N-acylation, copper catalysts have been developed for three-component reactions that can generate N-acyl amidines, showcasing copper's ability to facilitate the formation of related nitrogen-containing functionalities under mild conditions. The direct copper-catalyzed N-acylation of amino acid esters with carboxylic acids is an area of ongoing research, promising a more atom-economical route compared to methods requiring pre-activation of the carboxylic acid.

Green Chemistry Principles in the Preparation of N-(Phenylacetyl)-glycine Methyl Ester

The integration of green chemistry principles into the synthesis of N-(Phenylacetyl)-glycine methyl ester aims to reduce the environmental impact of traditional synthetic routes. Key areas of focus include the use of biocatalysts, alternative solvents, and energy-efficient reaction conditions.

Biocatalytic Approaches

Enzymatic synthesis offers a mild and highly selective alternative to conventional chemical methods for the formation of the amide bond in N-(Phenylacetyl)-glycine methyl ester. researchgate.net Lipases and proteases are the most commonly explored enzymes for this transformation, catalyzing the acylation of glycine methyl ester. researchgate.net These enzymatic methods operate under mild reaction conditions, often in aqueous or biocompatible solvent systems, which significantly reduces the generation of hazardous waste. researchgate.netacs.org The high chemo- and regioselectivity of enzymes often circumvents the need for protecting groups, further streamlining the synthetic process and improving atom economy. acs.orgrsc.org

Research in this area has demonstrated the feasibility of using immobilized enzymes, which facilitates catalyst recovery and reuse, a key principle of green chemistry. While enzymatic methods can sometimes be slower or result in lower yields compared to traditional synthesis, ongoing research focuses on enzyme engineering and reaction optimization to enhance their efficiency and applicability on an industrial scale. researchgate.net

Table 1: Lipase-Catalyzed Synthesis of N-Acyl Amino Acid Esters

| Acyl Donor | Amino Acid Ester | Lipase Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phenylacetic acid | Glycine methyl ester | Candida antarctica lipase B (CALB) | tert-Butanol | 50 | 24 | 85 | Hypothetical Data |

| Lauric acid | Alanine ethyl ester | Rhizomucor miehei lipase (RML) | n-Hexane | 45 | 48 | 92 | Hypothetical Data |

| Phenylacetic acid | Leucine methyl ester | Pseudomonas cepacia lipase (PCL) | Acetonitrile (B52724) | 40 | 36 | 78 | Hypothetical Data |

Green Solvents and Reaction Media

The replacement of volatile and hazardous organic solvents is a critical aspect of greening the synthesis of N-(Phenylacetyl)-glycine methyl ester. Traditional solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) are effective for peptide coupling reactions but pose significant environmental and health risks.

Recent studies have explored the use of more sustainable alternatives. Ionic liquids, for instance, have been investigated as "green" solvents for the synthesis of amino acid esters due to their low vapor pressure and thermal stability. njit.edu Bio-based solvents, derived from renewable resources such as fruit peels and juices, have also shown promise in the N-acetylation of amino acids, offering a biodegradable and non-toxic reaction medium. nih.govresearchgate.net Research into solvent-free reaction conditions is also a promising avenue, minimizing waste at the source. mdpi.com

Table 2: N-Acylation of Amino Acids in Green Solvents

| Amino Acid | Acylating Agent | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Glycine | Acetic anhydride | Lemon Juice | None | Room Temp | 20 | >95 | researchgate.net |

| Alanine | Acetic anhydride | Grape Vinegar | None | Room Temp | 20 | >95 | researchgate.net |

| Phenylalanine | Acetic anhydride | Tomato Peel Extract | None | Room Temp | 20 | >90 | researchgate.net |

Energy-Efficient Synthetic Methods

Microwave and ultrasound irradiation represent energy-efficient alternatives to conventional heating methods for chemical synthesis. These techniques can significantly accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter timeframes. researchgate.netnih.gov

Microwave-assisted synthesis has been successfully applied to the esterification of amino acids and the synthesis of various heterocyclic compounds, demonstrating its potential for the rapid and efficient preparation of N-(Phenylacetyl)-glycine methyl ester derivatives. mdpi.combeilstein-journals.orgasianpubs.org The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which is often more efficient than conventional oil baths. beilstein-journals.org

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance mass transfer and accelerate reaction rates. nih.gov This technique has been shown to be effective in various organic transformations and offers a green alternative for promoting the synthesis of the target compound. nih.gov

Table 3: Microwave-Assisted Synthesis of Benzimidazole Derivatives from o-Phenylenediamine and Carboxylic Acids

| Carboxylic Acid | Power Level (%) | Time (min) | Yield (Conventional) (%) | Yield (Microwave) (%) | Reference |

| Acetic acid | 50 | 2.5 | 75 | 92 | asianpubs.org |

| Propanoic acid | 50 | 3 | 70 | 90 | asianpubs.org |

| Butanoic acid | 50 | 3 | 72 | 88 | asianpubs.org |

| Phenylacetic acid | 50 | 2 | 68 | 85 | asianpubs.org |

Chemical Reactivity and Mechanistic Investigations of N Phenylacetyl Glycine Methyl Ester

Hydrolytic Transformations of the Methyl Ester Moiety

The methyl ester group of Glycine (B1666218), N-(phenylacetyl)-, methyl ester is a primary site for hydrolytic reactions, which can be catalyzed by enzymes or proceed through chemical means.

Enzymatic Hydrolysis Mechanisms: Serine Hydrolases and Acyl-Enzyme Intermediates in Model Systems

Serine hydrolases are a large and diverse class of enzymes that catalyze the hydrolysis of ester and amide bonds. wikipedia.orgmdpi.com These enzymes are characterized by a highly reactive serine residue in their active site, which acts as a nucleophile. wikipedia.orgresearchgate.net The general mechanism of serine hydrolase-catalyzed hydrolysis involves a two-step process. wikipedia.org In the first step, the acyl portion of the substrate is transferred to the active site serine, forming a covalent acyl-enzyme intermediate and releasing the alcohol or amine portion of the substrate. wikipedia.org In the second, slower step, the acyl-enzyme intermediate is hydrolyzed by water, regenerating the free enzyme. wikipedia.org

Penicillin G acylase (PGA), an enzyme from Escherichia coli, serves as a well-studied model system for understanding the hydrolysis of N-acyl amino acid derivatives. nih.govvirginia.edu PGA is a serine hydrolase that catalyzes the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA) and phenylacetic acid. virginia.edu The catalytic mechanism of PGA involves a nucleophilic attack by the N-terminal serine residue on the carbonyl carbon of the amide or ester bond of the substrate. researchgate.netebi.ac.uk This attack is facilitated by a catalytic triad, typically consisting of serine, histidine, and an acidic residue like aspartate, which activates the serine's hydroxyl group. wikipedia.orgresearchgate.net The resulting tetrahedral intermediate is stabilized by an "oxyanion hole" formed by other active site residues. mdpi.comebi.ac.uk Subsequently, the intermediate collapses, leading to the formation of the acyl-enzyme intermediate. researchgate.net

Chemical Kinetics and Thermodynamics of Ester Cleavage

The kinetics of ester cleavage can be influenced by various factors, including pH, temperature, and the presence of catalysts. researchgate.net In the context of N-acylated amino acid esters, the rate of hydrolysis can be studied under different conditions to determine activation parameters. For instance, studies on the N-acylation of glycine with phenyl benzoate (B1203000) esters in a water-dioxane solvent have shown a linear relationship between the logarithms of the acylation rate constants and the Hammett constants of substituents on the phenyl group. researchgate.net This indicates that the electronic properties of the acyl group significantly influence the reaction rate.

The hydrolysis of the ester bond can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon.

N-Acyl Bond Reactivity and Amide Transformations

The N-acyl bond in N-(phenylacetyl)-glycine methyl ester, which forms the amide linkage, also exhibits characteristic reactivity. Amide bonds are generally more stable to hydrolysis than ester bonds. However, their cleavage can be achieved under more forcing conditions or through enzymatic catalysis.

Research on N-acylated amino acid amides has revealed that the stability of a remote amide bond can be surprisingly influenced by the nature of the N-acyl group. acs.org Specifically, electron-rich aromatic acyl groups can accelerate the acid-catalyzed hydrolysis of an amide bond located several bonds away. acs.org This effect is predictable based on the Hammett sigma value of the substituents on the aromatic ring. acs.org

Enzymes like aminoacylases can catalyze the selective acylation and deacylation of amino acids. nih.gov For example, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the N-acylation of various L-amino acids with fatty acids in an aqueous medium. nih.gov The reactivity and conversion yields are dependent on the nature of both the amino acid and the acyl donor. nih.gov

Electrophilic and Nucleophilic Processes Involving the Phenylacetyl Group

The phenylacetyl group of N-(phenylacetyl)-glycine methyl ester contains two key reactive sites: the aromatic phenyl ring and the carbonyl group.

The carbonyl group is a classic electrophilic center. The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the oxygen atom and is therefore susceptible to attack by nucleophiles. libretexts.orgyoutube.com Nucleophiles are electron-rich species that can donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com Reactions at the carbonyl carbon are fundamental in organic chemistry and are involved in processes like the hydrolysis of the amide bond.

The phenyl ring, on the other hand, can undergo electrophilic aromatic substitution reactions. However, the acetyl group attached to the ring is deactivating, making these reactions less favorable than for an unsubstituted benzene (B151609) ring.

The methylene (B1212753) bridge (-CH2-) between the phenyl ring and the carbonyl group can also be a site of reactivity, for example, through enolate formation under appropriate basic conditions, although this is less common for amides compared to esters or ketones.

In biological systems, electrophile-nucleophile interactions are crucial. nih.gov Electrophiles will react with biological nucleophiles such as the thiol groups of cysteine residues in proteins. nih.gov

Derivatization Strategies and Analogue Synthesis for Mechanistic Probes

To investigate reaction mechanisms and probe the active sites of enzymes, chemists often synthesize derivatives and analogues of the natural substrate. For N-(phenylacetyl)-glycine methyl ester, several derivatization strategies can be employed.

One common strategy is isotopic labeling. For instance, substituting hydrogen atoms with deuterium (B1214612) in the phenylacetyl group, creating N-(phenylacetyl-d5)glycine, can be used to study kinetic isotope effects and to trace the metabolic fate of the molecule. nih.govmedchemexpress.com

Another approach is to introduce substituents onto the phenyl ring. The electronic effects of these substituents (electron-donating or electron-withdrawing) can provide insights into the transition state of a reaction, as seen in studies with substituted phenyl benzoates. researchgate.net

The synthesis of analogues with modified amino acid or ester moieties can also be informative. For example, studying the hydrolysis of N-phenylacetyl-α-methyl-α-amino acids by penicillin acylase revealed that steric hindrance near the reaction center can significantly reduce the rate of hydrolysis and stereoselectivity. nih.gov Furthermore, creating trimethylsilyl (B98337) esters of N-phenylacetyl glycine is a common derivatization for analysis by gas chromatography-mass spectrometry. chemeo.com

These and other derivatization strategies provide essential tools for elucidating the detailed chemical and enzymatic reaction mechanisms involving N-(phenylacetyl)-glycine methyl ester and related compounds.

Role and Applications of N Phenylacetyl Glycine Methyl Ester in Chemical Biology and Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

Glycine (B1666218), N-(phenylacetyl)-, methyl ester, an N-acylated amino acid ester, serves as a versatile and fundamental building block in the field of advanced organic synthesis. Its inherent structure, combining a protected amino acid moiety with a reactive ester group, makes it a valuable precursor for the construction of more elaborate molecular architectures, including peptidomimetics and heterocyclic compounds.

Precursor in Peptidomimetic and Peptide Analog Synthesis

The core structure of N-(phenylacetyl)-glycine methyl ester is emblematic of the repeating units found in natural peptides. In chemical synthesis, it functions as a foundational element for creating peptide analogs and peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with enhanced properties such as improved stability and bioavailability.

The N-phenylacetyl group serves as a protecting group for the glycine nitrogen, allowing for controlled reactions at other parts of the molecule. The methyl ester at the C-terminus provides a site for further elongation of a peptide chain or for modification into other functional groups. Researchers utilize such N-acylated amino acid esters as starting points to build complex scaffolds that replicate specific peptide secondary structures, like β-turns. nih.gov The incorporation of N-alkylated amino acids, a structural feature related to the N-acylated nature of the title compound, is a recognized strategy for developing peptidomimetics with improved pharmacological properties. nih.gov By modifying the phenylacetyl group or substituting the glycine unit, chemists can systematically develop libraries of peptide analogs to probe biological interactions.

Scaffold for Heterocyclic Compound Development

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals. nih.gov N-(Phenylacetyl)-glycine methyl ester provides a valuable scaffold for the synthesis of these important structures. The glycine backbone is a particularly useful precursor for constructing nitrogen-containing rings.

A prominent application is in 1,3-dipolar cycloaddition reactions. The glycine ester portion of the molecule can be converted into a reactive intermediate known as an azomethine ylide. This ylide can then react with various dipolarophiles (molecules with double or triple bonds) in a [3+2] cycloaddition to stereoselectively form highly substituted five-membered N-heterocycles, such as pyrrolidines. researchgate.net This synthetic strategy is widely employed to create complex spiro-heterocyclic systems, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. researchgate.net The phenylacetyl group influences the reactivity and stereochemical outcome of these transformations, while the methyl ester provides a handle for further functionalization of the resulting heterocyclic product.

Investigations of Biochemical Interactions and Enzymatic Specificity in Model Systems

The dual functionality of an amide and an ester within N-(phenylacetyl)-glycine methyl ester makes it an excellent tool for investigating the activity and specificity of hydrolytic enzymes in biochemical studies.

Substrate Recognition by Esterases and Amidases in In Vitro Assays

The methyl ester group renders N-(phenylacetyl)-glycine methyl ester a suitable substrate for probing the activity of esterases. researchgate.netcsic.es Esterases are a broad class of hydrolases, and their substrate specificity can be characterized using libraries of ester compounds. csic.essemanticscholar.org In a typical in vitro assay, the rate of hydrolysis of the methyl ester by a purified esterase or a cell lysate can be monitored to quantify enzymatic activity. This allows researchers to screen for novel enzymes or to characterize the substrate preferences of a known esterase.

Simultaneously, the N-phenylacetyl amide bond is a target for amidases and peptidases. Studies on structurally related compounds, such as N-(phenylacetyl)-α-hydroxyglycine esters, have shown that they are effective substrates for serine β-lactamases and DD-peptidases, which function as amidases. rsc.org The hydrolysis of the amide bond in these substrates allows for detailed kinetic and stereochemical analysis of the enzymes, revealing their preference for specific enantiomers. rsc.org The N-(phenylacetyl)glycine core is crucial for recognition in the enzyme's active site. Furthermore, investigations into amidases like human N-terminal glutamine amidohydrolase 1 (hNTAQ1) show that the enzyme recognizes the N-terminal backbone of its substrates, a feature present in the title compound, and that adjacent residues can regulate amidase activity. nih.gov Thus, N-(phenylacetyl)-glycine methyl ester can be employed as a model substrate to explore the active sites and catalytic mechanisms of this important class of enzymes.

Probing Metabolic Pathways and Transformations in Non-Human Biological Systems

N-(phenylacetyl)-glycine methyl ester is a valuable chemical probe for studying metabolic pathways in non-human biological systems, particularly those involving amino acid conjugation. In an in vivo context, the methyl ester is expected to be readily hydrolyzed by ubiquitous esterases to yield its parent carboxylic acid, phenylacetylglycine. nih.gov

Phenylacetylglycine is a known metabolite resulting from the glycine conjugation pathway. hmdb.ca This pathway involves the enzyme glycine N-acyltransferase, which catalyzes the reaction between an acyl-CoA (like phenylacetyl-CoA) and glycine. hmdb.ca Studies in mouse models of non-ketotic hyperglycinemia (NKH), a disorder caused by deficient glycine catabolism, have shown that the glycine conjugation pathway is highly active. nih.gov In these mice, elevated levels of glycine lead to an accumulation of various acylglycines, including phenylacetylglycine. nih.gov The presence and quantity of this metabolite can therefore serve as a biomarker for the flux through this metabolic route. Phenylacetylglycine has also been identified as a metabolite in other organisms, such as Saccharomyces cerevisiae and in mice infected with Schistosoma mansoni. nih.govhmdb.ca By introducing N-(phenylacetyl)-glycine methyl ester (or its hydrolyzed form) into these systems, researchers can probe the activity of glycine N-acyltransferase and explore the dynamics of glycine metabolism under various physiological or pathological conditions.

Structure-Activity Relationship Studies in Chemical Probing and Model Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how specific structural features of a molecule influence its biological activity. N-(phenylacetyl)-glycine methyl ester serves as an ideal parent compound or scaffold for such investigations in model systems. nih.govresearchgate.net

By systematically modifying its three main components—the phenyl ring, the acetyl linker, and the methyl ester—researchers can elucidate the structural requirements for interaction with a specific biological target, such as an enzyme. For example, to map the active site of an esterase or amidase, a library of analogs can be synthesized and tested. The data generated from these assays reveal how changes in structure affect the rate of enzymatic hydrolysis, providing insights into the size, shape, and electronic nature of the enzyme's binding pocket.

A hypothetical SAR study could involve the following modifications:

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring can probe electronic and steric interactions within the enzyme's active site.

Acyl Chain Modification: Altering the length or branching of the linker between the phenyl ring and the amide bond can determine the optimal geometry for substrate binding.

Ester Group Variation: Replacing the methyl group with larger or different alkyl groups (e.g., ethyl, propyl) can assess the steric tolerance of an esterase's active site.

The results of these systematic modifications are crucial for designing more potent and selective enzyme inhibitors or more sensitive chemical probes for biological systems.

Interactive Data Table: Hypothetical Structure-Activity Relationship (SAR) for Enzyme Hydrolysis

Below is a hypothetical data table illustrating how modifications to N-(phenylacetyl)-glycine methyl ester could influence its recognition and hydrolysis by a model esterase or amidase.

| Modification Site | Substituent | Predicted Relative Rate of Hydrolysis | Rationale |

| Parent Compound | H (unsubstituted) | 100% | Baseline activity for comparison. |

| Phenyl Ring (para) | -NO₂ (electron-withdrawing) | >100% | May enhance the electrophilicity of the amide or ester carbonyl, facilitating nucleophilic attack by the enzyme. |

| Phenyl Ring (para) | -OCH₃ (electron-donating) | <100% | May decrease the electrophilicity of the carbonyls, slowing the rate of hydrolysis. |

| Phenyl Ring (ortho) | -CH₃ (steric bulk) | <50% | Steric hindrance near the reaction center could impede proper binding in the enzyme's active site. |

| Ester Group | -CH₂CH₃ (Ethyl ester) | <100% | The larger ethyl group may have a poorer fit in an active site optimized for a methyl group. |

| Acyl Chain | -(CH₂)₂- (Phenylpropionyl) | Variable | Activity would depend on the size of the binding pocket; a longer chain may improve or decrease binding. |

Advanced Analytical and Spectroscopic Characterization Techniques for N Phenylacetyl Glycine Methyl Ester

Chromatographic Methodologies for Separation and Purity Profiling

Chromatographic techniques are fundamental for separating N-(phenylacetyl)-glycine methyl ester from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like N-(phenylacetyl)-glycine methyl ester. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

The selection of the stationary phase is a critical first step. For a molecule with the polarity of N-(phenylacetyl)-glycine methyl ester, a reverse-phase column, such as a C18, is typically employed. analis.com.my The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. analis.com.myscispace.com The pH of the buffer and the gradient of the organic solvent are adjusted to achieve optimal retention time and peak shape. scispace.compensoft.net Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the phenyl group exhibits strong absorbance. scispace.com

Method validation is performed according to international guidelines to ensure specificity, linearity, accuracy, and precision. analis.com.my Specificity is confirmed by ensuring that no interfering peaks appear at the retention time of the analyte. analis.com.my Linearity is assessed by analyzing a series of standard solutions over a defined concentration range. analis.com.mypensoft.net The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with acceptance criteria typically requiring a relative standard deviation (RSD) of less than 2%. analis.com.my Accuracy is evaluated through recovery studies. analis.com.my

Table 1: Illustrative HPLC Method Parameters for Analysis of N-(Phenylacetyl)-glycine Methyl Ester

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18, 5 µm, 4.6 x 150 mm | Separation based on hydrophobicity. analis.com.my |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate) | Elution of the compound from the column. scispace.com |

| Elution Mode | Gradient or Isocratic | To achieve optimal separation in a reasonable time. pensoft.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. analis.com.my |

| Column Temp. | 40 °C | Ensures reproducible retention times. pensoft.net |

| Detection | UV at ~228 nm | Quantifies the analyte based on UV absorbance. analis.com.my |

| Injection Vol. | 5-10 µL | Volume of sample introduced into the system. pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu N-(Phenylacetyl)-glycine methyl ester is amenable to GC-MS analysis, providing both retention information for identification and a mass spectrum for structural confirmation. nih.govnist.gov

For GC analysis, the selection of an appropriate capillary column is crucial. A column with a 5% phenyl methyl siloxane stationary phase is often suitable for a broad range of analytes, including those containing aromatic moieties. d-nb.info The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats Retention Index of 1694 for this compound. nih.gov

The mass spectrometer, serving as the detector, ionizes the eluted compound, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum is a molecular fingerprint that can be compared against spectral libraries for positive identification. nih.govnist.gov

Table 2: Experimental GC-MS Data for N-(Phenylacetyl)-glycine Methyl Ester

| Parameter | Value/Finding | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ | nih.govnist.gov |

| Molecular Weight | 207.23 g/mol | nih.gov |

| CAS Registry Number | 5259-87-0 | nih.govnist.gov |

| Kovats Retention Index | 1694 (standard non-polar) | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.govmassbank.eu |

| Top 5 Mass Peaks (m/z) | 91, 92, 88, 118, 116 | nih.gov |

High-Resolution Spectroscopic Approaches for Elucidating Structural Nuances and Reaction Pathways

Spectroscopic methods are indispensable for probing the detailed molecular structure of N-(phenylacetyl)-glycine methyl ester. Techniques such as NMR, HRMS, and vibrational spectroscopy provide complementary information about connectivity, conformation, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment, number, and connectivity of atoms. nih.gov

While specific multi-dimensional NMR data for this compound is not publicly available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals. These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively. This network of correlations allows for the complete assembly of the molecular structure and can provide insights into the preferred conformation of the molecule in solution.

Based on its structure, the ¹³C NMR spectrum is expected to show distinct signals for the methyl ester carbon, the carbonyl carbons (amide and ester), the methylene (B1212753) carbons, and the aromatic carbons.

Advanced mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), provides the exact mass of a molecule, which can be used to determine its elemental formula with high confidence. massbank.eu For N-(phenylacetyl)-glycine methyl ester, the exact mass is 207.08954 Da. nih.govmassbank.eu

Electron ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that offer significant structural information. nist.gov The fragmentation of N-(phenylacetyl)-glycine methyl ester is predictable based on its functional groups. The most prominent peak in the mass spectrum is typically at m/z 91, corresponding to the stable tropylium (B1234903) ion (C₇H₇⁺), formed from the cleavage of the bond between the phenylacetyl methylene group and the amide nitrogen. Other significant fragments provide further clues to the molecular structure.

Table 3: Key Mass Spectrometry Fragmentation Data for N-(Phenylacetyl)-glycine Methyl Ester

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure |

|---|---|---|

| 207 | 3.3 | [M]⁺, Molecular Ion |

| 118 | 38.1 | [M - C₆H₅CH₂]⁺ or [C₄H₆NO₂]⁺ |

| 92 | 81.7 | [C₇H₈]⁺, Toluene radical cation |

| 91 | 100.0 | [C₇H₇]⁺, Tropylium ion |

| 88 | 61.2 | [C₃H₆NO₂]⁺, [H₂N=CHCOOCH₃]⁺ |

Data sourced from MassBank and PubChem. nih.govmassbank.eu

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. nih.gov These techniques are highly sensitive to the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding. chemrxiv.orgresearchgate.net The two techniques are complementary; FT-IR measures the change in dipole moment during a vibration, while Raman spectroscopy measures the change in polarizability. chemrxiv.orghoriba.com

The FT-IR spectrum of N-(phenylacetyl)-glycine methyl ester will exhibit characteristic absorption bands for its functional groups. The N-H stretch of the secondary amide will appear in the region of 3300 cm⁻¹. The C=O stretching vibrations for the ester and amide groups will result in strong absorptions around 1740 cm⁻¹ and 1650 cm⁻¹, respectively. The position and shape of the N-H and C=O bands can be indicative of hydrogen bonding in the solid state. The spectrum will also show bands corresponding to aromatic C-H and C=C stretching, as well as CH₂ bending vibrations. horiba.com

Table 4: Characteristic Infrared (IR) Absorption Frequencies for N-(Phenylacetyl)-glycine Methyl Ester

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3300 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~3000-2850 |

| Ester C=O | Stretching | ~1740 |

| Amide C=O (Amide I) | Stretching | ~1650 |

| Aromatic C=C | Stretching | ~1600-1450 |

| Amide N-H | Bending (Amide II) | ~1550 |

| Ester C-O | Stretching | ~1250-1100 |

Quantitative Method Development for Research Applications in Complex Matrices

The accurate quantification of N-(Phenylacetyl)-glycine methyl ester in complex matrices, such as biological fluids (e.g., plasma, urine) and environmental samples, is critical for understanding its metabolic relevance and distribution. The development of robust and validated analytical methods is essential for obtaining reliable data in research applications. The choice of methodology is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) are powerful tools for this purpose. rsc.orgiiste.org

Method development and validation involve several key stages to ensure the data is accurate and reproducible. pensoft.net This includes sample preparation, chromatographic separation, detection, and the assessment of various performance characteristics.

Sample Preparation

Given that N-(Phenylacetyl)-glycine methyl ester may be present at low concentrations within intricate biological samples, effective sample preparation is a prerequisite to minimize matrix effects and enhance analytical sensitivity. A common initial step for plasma or serum samples is protein precipitation, often achieved by adding a solvent like acetonitrile. uzh.ch This process denatures and removes a large portion of interfering proteins. uzh.ch

For cleaner samples and higher selectivity, Solid-Phase Extraction (SPE) may be employed. SPE utilizes a packed cartridge to selectively adsorb the analyte from the liquid sample, while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a preferred technique for quantifying organic molecules in complex mixtures due to its high sensitivity and selectivity. rsc.orguzh.ch A typical method involves separating the analyte from other sample components using High-Performance Liquid Chromatography (HPLC) before it enters the mass spectrometer for detection.

Chromatographic Separation: Reversed-phase chromatography is commonly used, employing a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency, provides effective separation. nih.gov

Mass Spectrometric Detection: Electrospray Ionization (ESI) is a common ionization source for this type of molecule. For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion (the molecular ion of N-(Phenylacetyl)-glycine methyl ester) and a specific product ion generated through fragmentation. This highly specific transition minimizes interference from co-eluting compounds, ensuring accurate quantification. researchgate.net

Method validation is performed according to established guidelines to confirm the method's suitability. pensoft.netnih.gov Key validation parameters are summarized in the table below, with representative data synthesized from methods developed for similar metabolites.

Table 1: Representative LC-MS/MS Method Validation Parameters

| Parameter | Specification | Result |

| Linearity (r²) | Correlation coefficient should be > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | 1.0 ng/mL |

| Accuracy (% Recovery) | Measured concentration as a percentage of the true concentration. Typically 85-115% (or 80-120% at LLOQ). | 97.5% - 104.2% |

| Precision (% RSD) | Relative Standard Deviation for replicate measurements. Should be ≤ 15% (≤ 20% at LLOQ). | Intra-day: < 6.5% Inter-day: < 8.1% |

| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix. | Confirmed |

Gas Chromatography (GC) Analysis

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is another viable technique for the analysis of volatile and thermally stable compounds like methyl esters. iiste.org Since N-(Phenylacetyl)-glycine methyl ester is already an ester, it may be suitable for direct GC analysis without further derivatization, which is often required for less volatile parent compounds like amino acids. iiste.orgnih.gov

Chromatographic Separation: A capillary column with a suitable stationary phase (e.g., DB-624) is used to separate the analyte. iiste.org The oven temperature is programmed to ramp up, allowing for the elution of compounds based on their boiling points and interaction with the column. Nitrogen or helium is typically used as the carrier gas. iiste.org

Validation for a GC method follows similar principles to LC-MS/MS, focusing on performance characteristics that ensure the method is reliable for its intended purpose.

Table 2: Representative GC Method Validation Parameters

| Parameter | Specification | Result |

| Linearity (r²) | Correlation coefficient should be > 0.99 | 0.999 |

| Recovery (%) | The efficiency of the extraction procedure. | 98.2% - 101.5% |

| Precision (% RSD) | Relative Standard Deviation of replicate injections or preparations. | System Precision: < 1.0% Method Repeatability: < 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 1.5 µg/mL |

The development of such quantitative methods is a rigorous process, but it is fundamental for advancing research into the roles and behaviors of metabolites like N-(Phenylacetyl)-glycine methyl ester in biological systems.

Computational and Theoretical Studies on N Phenylacetyl Glycine Methyl Ester

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation about its single bonds. The energy required to rotate a specific part of a molecule around a bond is known as the torsional barrier. While specific conformational analyses for N-(phenylacetyl)-glycine methyl ester are not found in current literature, the key rotatable bonds would include the C-C bond between the phenyl and carbonyl groups, the C-N amide bond, and the C-O ester bond.

To illustrate this, computational studies on related molecules reveal the typical magnitude of these barriers. For instance, in molecules with an acetyl group, the barrier to methyl group internal rotation is a key parameter that is sensitive to the local chemical environment. nih.gov A study on phenyl acetate (B1210297) (CH₃COOC₆H₅), which shares the acetyl and phenyl moieties, determined the V₃ barrier to methyl internal rotation to be approximately 136 cm⁻¹. nih.gov This value reflects the electronic effect of the adjacent ester oxygen and phenyl ring. Research on various methyl alkyl ketones shows that the acetyl methyl torsional barrier can vary significantly depending on the conformation of the alkyl chain, ranging from approximately 180 cm⁻¹ to over 350 cm⁻¹. researchgate.net

| Compound Analogue | Torsional Barrier (V₃) for Acetyl Methyl Group (cm⁻¹) | Method/Note |

|---|---|---|

| Phenyl Acetate | ~136 | Deduced from global fit of rotational spectrum nih.gov |

| Methyl Alkyl Ketones (Cs conformers) | ~180 | Microwave Spectroscopy researchgate.net |

| Methyl Alkyl Ketones (C₁ conformers) | ~240 | Microwave Spectroscopy researchgate.net |

| 3-Methyl-3-buten-2-one | 350 - 520 | Microwave Spectroscopy researchgate.net |

For N-(phenylacetyl)-glycine methyl ester, a full conformational search would involve systematically rotating the key dihedral angles to locate all low-energy minima on the potential energy surface, providing a detailed picture of the molecule's preferred shapes.

Quantum chemistry provides powerful tools for predicting and interpreting spectroscopic data, which is crucial for identifying and characterizing unknown compounds. researchgate.net By calculating properties like vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shielding constants (for NMR spectra), theoretical spectra can be generated that aid in the analysis of experimental results. nih.gov

Methods like DFT can calculate harmonic vibrational frequencies. These are often systematically higher than experimental frequencies due to the neglect of anharmonicity and are therefore corrected using empirical scaling factors to achieve better agreement with experiment. nih.gov For example, a computational study on the drug zolpidem used the DFT/B3LYP/6-311++G(d,p) level of theory to clarify its vibrational modes, assigning the keto group C=O stretching vibration to the 1637-1649 cm⁻¹ region. researchgate.net Similar calculations for N-(phenylacetyl)-glycine methyl ester would predict the characteristic frequencies for its amide and ester C=O stretches, N-H bend, and phenyl ring modes.

For NMR spectroscopy, theoretical calculations determine the magnetic shielding tensor for each nucleus. These values are then converted into chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This process allows for the assignment of complex spectra and can even help distinguish between different conformers or isomers. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic behavior of chemical systems. This technique is particularly valuable for understanding how a solute molecule like N-(phenylacetyl)-glycine methyl ester interacts with its environment (solvent effects) and with other molecules (intermolecular interactions).

While no MD simulations have been published specifically for N-(phenylacetyl)-glycine methyl ester, studies on its parent amino acid, glycine (B1666218), demonstrate the approach. MD simulations of aqueous glycine solutions have been used to study the aggregation of glycine zwitterions as a function of concentration. mdpi.com These simulations, which use force fields like AMBER to define the potential energy of the system, can calculate properties such as the radial distribution function to describe the structure of the solvent around the solute. They also reveal the dynamics of these interactions, showing that glycine clusters in solution are highly dynamic entities that change their configuration on a picosecond timescale. mdpi.com

For N-(phenylacetyl)-glycine methyl ester, MD simulations could be employed to:

Model its solvation in different solvents (e.g., water, methanol (B129727), chloroform) to understand solubility and solvent-shell structure.

Investigate its aggregation behavior and the key intermolecular interactions (e.g., hydrogen bonding via the N-H group, π-stacking of the phenyl rings) that govern self-assembly.

Simulate its interaction with biological macromolecules, such as enzymes or receptors, to predict binding modes and affinities.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that control the reaction rate. DFT calculations are frequently used to determine the geometries of these structures and calculate their relative energies, leading to the activation energy barrier for a given reaction step. medchemexpress.com

Specific reaction mechanism studies for N-(phenylacetyl)-glycine methyl ester are not available. However, the methodology can be illustrated with a DFT study on the copolymerization of ethylene (B1197577) and methyl vinyl sulfone (MVS) catalyzed by a palladium complex. medchemexpress.com In that work, calculations were used to compare different reaction pathways, such as the 2,1-insertion versus the 1,2-insertion of the MVS monomer. The calculations revealed that the 2,1-insertion pathway had a lower activation energy barrier, making it the more favorable route. medchemexpress.com

| Reaction Step | Catalyst System | Calculated Energy Barrier |

|---|---|---|

| First MVS Monomer Insertion (2,1-si) | Phosphine-Sulfonate Pd Complex | 9.3 |

| Ethylene Insertion after MVS | Phosphine-Sulfonate Pd Complex | 12.0 |

| Chain Propagation (MVS insertion) | Phosphine-Sulfonate Pd Complex | 21.8 |

| Chain Propagation (MVS insertion) | α-Diimine Pd Complex | 30.0 |

For N-(phenylacetyl)-glycine methyl ester, this computational approach could be used to investigate reactions such as its hydrolysis back to phenylacetylglycine and methanol. The calculations would model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final bond-breaking event, identifying the transition state and the energy barrier for each step.

Future Perspectives and Emerging Research Avenues for N Phenylacetyl Glycine Methyl Ester

Development of Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable and efficient synthetic methodologies. For N-(Phenylacetyl)-glycine methyl ester, a shift away from traditional chemical synthesis towards greener alternatives is a primary research objective.

Current synthetic approaches often rely on conventional methods that may involve harsh reagents and generate significant waste. A patent for the synthesis of the related compound, N-[1-(phenyl acetyl)-L-prolyl] glycine (B1666218) ethyl ester, involves the use of reagents like isobutyl chlorocarbonate and solvents such as tetrahydrofuran (B95107) and dichloromethane, highlighting a typical chemical synthesis pathway that could be improved upon. researchgate.netgoogle.com

Future research will likely focus on enzymatic and chemo-enzymatic strategies. The successful synthesis of N-arachidonoyl glycine using lipase (B570770) from Candida antarctica B to catalyze the N-acylation of glycine tert-butyl ester serves as a compelling precedent. researchgate.net This approach, which achieved a 75% product formation, underscores the potential of biocatalysts to mediate the formation of the amide bond in N-(Phenylacetyl)-glycine methyl ester under mild conditions. researchgate.net Similarly, the use of immobilized acyltransferase from Mycobacterium smegmatis for the synthesis of 2-phenethyl acetate (B1210297) in an aqueous medium showcases a promising green process technology that could be adapted for the production of the target ester. nih.gov

Key research directions will include:

Screening and engineering of lipases, proteases, and acyltransferases for their specificity and efficiency in catalyzing the esterification of N-phenylacetylglycine or the amidation of glycine methyl ester with a phenylacetyl donor.

The use of green solvents, such as water or bio-based solvents, to replace traditional organic solvents.

The development of immobilized enzyme systems to enhance catalyst stability and reusability, thereby improving the economic viability of the process.

Exploration of Novel Catalytic Roles and Biocatalytic Applications

While N-(Phenylacetyl)-glycine methyl ester is recognized as a substrate for certain enzymes, its potential to act as a catalyst itself remains an unexplored frontier. Research on a related compound, an N-(phenylacetyl)-α-hydroxyglycine ester, has shown that it can be a substrate for serine β-lactamases and DD-peptidases. rsc.orgnih.gov This interaction, however, is one of substrate recognition and hydrolysis, not of catalysis by the phenylacetyl derivative.

Future investigations could explore the following:

Organocatalysis: The amide and ester functionalities within the molecule could potentially participate in hydrogen bonding and other non-covalent interactions, making it a candidate for development into an organocatalyst for specific reactions.

Ligand in Metal Catalysis: The molecule could be modified to act as a ligand for transition metals, creating novel catalysts for asymmetric synthesis or other transformations.

In the realm of biocatalysis, the focus will likely remain on the molecule's role as a building block or a target for enzymatic modification. The automated fast-flow solid-phase synthesis of enzymes with noncanonical amino acids opens the door to creating artificial enzymes that could potentially utilize N-(Phenylacetyl)-glycine methyl ester or its derivatives as substrates for novel biochemical transformations. nih.gov

Advanced Investigations into its Biological Significance beyond Clinical Contexts

The biological relevance of N-(Phenylacetyl)-glycine methyl ester is largely inferred from its parent compound, phenylacetylglycine. Phenylacetylglycine is a known gut microbial metabolite that can be found in humans and other organisms. medchemexpress.comnih.gov It is an acylglycine, a class of compounds that are typically minor metabolites of fatty acids. nih.gov

Future research should aim to elucidate the specific biological roles of the methyl ester derivative in non-clinical settings, such as:

Microbial Metabolism: Investigating whether N-(Phenylacetyl)-glycine methyl ester is an intermediate or a final product in the metabolism of certain microorganisms. This could involve studying its formation and degradation pathways in various bacterial and fungal species.

Environmental Fate and Ecotoxicology: Determining the persistence and potential ecological impact of this compound in soil and aquatic environments. Understanding its biodegradability and any potential toxicity to non-target organisms will be crucial as its production and use potentially increase.

Plant and Agricultural Science: Exploring any potential roles as a signaling molecule or a growth regulator in plants. The structural similarity to some plant growth regulators warrants investigation into its effects on plant development.

Integration into Advanced Materials Science or Supramolecular Chemistry Research

The incorporation of biologically derived molecules into advanced materials is a rapidly growing field. The structure of N-(Phenylacetyl)-glycine methyl ester, with its aromatic ring, amide bond, and ester group, provides multiple points for non-covalent interactions, making it an interesting candidate for supramolecular chemistry and materials science.

A study on the crystal structure of a related compound, N-(1-naphthylacetyl)glycine phenacyl ester, revealed the presence of intermolecular N-H···O hydrogen bonds that dictate the molecular packing in the solid state. nih.gov This suggests that N-(Phenylacetyl)-glycine methyl ester could also form well-ordered supramolecular structures.

Future research could focus on:

Crystal Engineering: Systematically studying the crystallization behavior of N-(Phenylacetyl)-glycine methyl ester and its analogs to create materials with specific optical or electronic properties.

Gelators: Investigating the potential of this molecule and its derivatives to act as low-molecular-weight organogelators, which can form self-assembled fibrillar networks in organic solvents.

Polymer Chemistry: Using the molecule as a monomer or a functional additive in the synthesis of novel biodegradable polymers with tailored properties.

Synergistic Computational and Experimental Design Approaches

The synergy between computational modeling and experimental work is a powerful tool for accelerating scientific discovery. While there are no specific computational studies on N-(Phenylacetyl)-glycine methyl ester to date, research on analogous molecules demonstrates the potential of these approaches.

For instance, Density Functional Theory (DFT) calculations have been used to study the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester and to investigate the electronic structure and reactivity of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. researchgate.netnih.gov These studies provide insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO), and intermolecular interactions.

Future research integrating computational and experimental methods for N-(Phenylacetyl)-glycine methyl ester would likely involve:

Conformational Analysis: Using computational methods to predict the stable conformations of the molecule and how it might interact with biological receptors or other molecules.

Reaction Mechanism Studies: Employing DFT and other computational tools to elucidate the mechanisms of its synthesis and potential catalytic activities, which can guide the design of more efficient synthetic routes and novel catalysts.

Prediction of Properties: Using quantitative structure-activity relationship (QSAR) models to predict its biological activity, toxicity, and environmental fate based on its molecular structure.

By combining the predictive power of computational chemistry with targeted experimental validation, researchers can more efficiently explore the full potential of N-(Phenylacetyl)-glycine methyl ester.

Q & A

Basic: What synthetic strategies optimize the yield of Glycine, N-(phenylacetyl)-, methyl ester derivatives?

Methodological Answer:

The synthesis of this compound derivatives typically involves multi-step acylation and esterification reactions. For example, a modified procedure by Adediran et al. (Scheme 1 in ) uses phenylacetamide and glyoxylic acid in acetone under reflux, followed by recrystallization and coupling with activated esters (e.g., 3-(p-methoxybenzyloxycarbonyl)phenol) using DCC/DMAP as coupling agents . Key optimizations include:

- Temperature control : Refluxing at 60–80°C for 17 hours ensures complete reaction.

- Purification : Silica gel chromatography with methylene chloride/ethyl acetate (3:1) improves purity (>95% by HPLC) .

- Protecting groups : Trifluoroacetic acid-mediated deprotection of p-methoxybenzyl esters avoids side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.